molecular formula C10H10ClN3S2 B462551 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299934-12-6

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B462551
CAS No.: 299934-12-6
M. Wt: 271.8g/mol
InChI Key: VSAFAOOUMDSKCS-UHFFFAOYSA-N
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Description

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorobenzyl group attached to a thiadiazole ring via a sulfanyl (sulfur) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiadiazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents, and this compound could be explored for similar applications.

Medicine:

    Drug Development: Due to its structural features, it can be investigated for potential pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 5-{[(4-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
  • 5-{[(4-Bromobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
  • 5-{[(4-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

Comparison:

  • Uniqueness: The presence of the 4-chlorobenzyl group in 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity compared to its analogs with different substituents.
  • Reactivity: The chloro substituent can influence the compound’s reactivity in substitution reactions, making it more or less reactive compared to compounds with other substituents like methyl, bromo, or fluoro groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAFAOOUMDSKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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